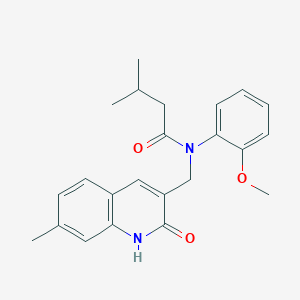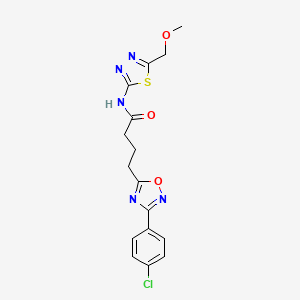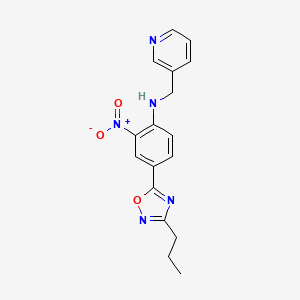![molecular formula C20H26N4O B7697845 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown significant potential in the treatment of various types of cancer. BMN-673 is a potent PARP inhibitor that has demonstrated high selectivity for PARP-1 and PARP-2, which are enzymes involved in DNA repair pathways. The following paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMN-673.
作用機序
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is a PARP inhibitor that binds to the catalytic domain of PARP-1 and PARP-2 enzymes. This binding prevents the enzymes from repairing damaged DNA, leading to the accumulation of DNA damage. Cancer cells are more susceptible to DNA damage due to their increased proliferation rate, making them more sensitive to PARP inhibition than normal cells. This ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in preclinical studies. It has been shown to be effective in killing cancer cells in vitro and in vivo. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. In clinical trials, this compound has demonstrated promising results in the treatment of breast, ovarian, and pancreatic cancer.
実験室実験の利点と制限
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor that has been extensively studied in preclinical and clinical trials. This compound has a favorable pharmacokinetic profile and can be administered orally. However, there are also limitations to using this compound in lab experiments. It is a small molecule drug that may have off-target effects, and its efficacy may vary depending on the type of cancer being treated.
将来の方向性
There are several future directions for the use of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide in cancer treatment. One potential direction is the development of combination therapies that include this compound and other anti-cancer drugs. Another direction is the development of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in clinical trials.
合成法
The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide involves a multi-step process that includes the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline with butyl lithium, followed by the addition of pivaloyl chloride to form the desired compound. The final product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown significant potential in the treatment of breast, ovarian, and pancreatic cancer. This compound has been shown to be effective in killing cancer cells by inhibiting PARP enzymes, which are involved in DNA repair pathways. This leads to the accumulation of DNA damage and ultimately results in cell death.
特性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-6-7-10-24-18-15(17(23-24)22-19(25)20(3,4)5)12-14-11-13(2)8-9-16(14)21-18/h8-9,11-12H,6-7,10H2,1-5H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKCODZTMIZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

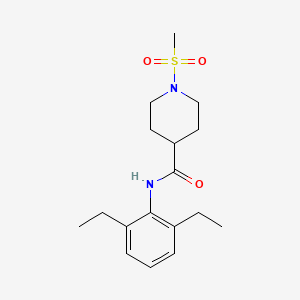
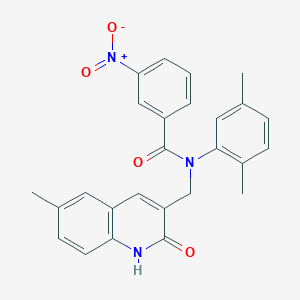

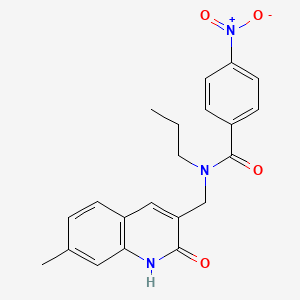
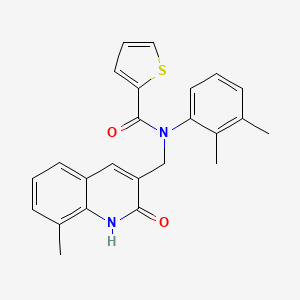
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
